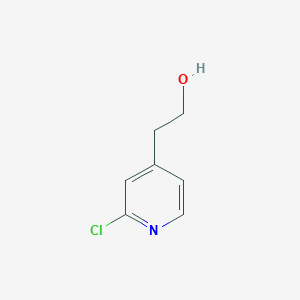

2-(2-Chloropyridin-4-YL)ethanol

Vue d'ensemble

Description

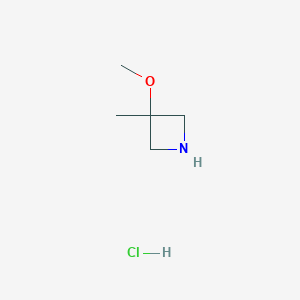

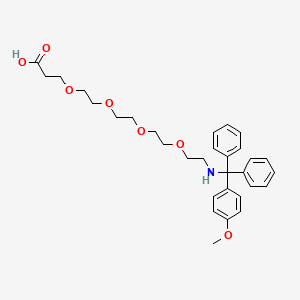

“2-(2-Chloropyridin-4-YL)ethanol” is a chemical compound with the molecular formula C7H8ClNO . It is a member of pyridines and an organohalogen compound .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, there are general methods for synthesizing similar pyridine compounds. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Key UDDVPFLXGOBESH-UHFFFAOYSA-N . The SMILES representation is OCC1=CC=NC(Cl)=C1 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C7H8ClNO . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Neuropeptide Y Receptor and Ethanol Intake

- Peripheral and Central Administration of Selective Neuropeptide Y Y1 Receptor Antagonist : A study highlighted the suppression of ethanol intake in mice through the administration of a selective neuropeptide Y Y1 receptor antagonist. This suggests that blocking the NPY Y1 receptor with a bioavailable antagonist can significantly reduce voluntary ethanol consumption, pointing to a potential role of 2-(2-Chloropyridin-4-YL)ethanol in modulating ethanol-related behaviors through receptor interactions (Sparta et al., 2004).

Metabolic Pathways in Brain and Liver

- Cytochrome P4502E (CYP2E) in Brain : Research has documented the constitutive expression and induction of Cytochrome P4502E (CYP2E), a major ethanol-inducible P450, in rat brain regions. The study demonstrated the constitutive presence of a corresponding transcript in rat and human brain, signifying a role for this compound in ethanol metabolism and the potential bioactivation of procarcinogens in the brain (Upadhya et al., 2000).

- Effect of Ethanol on Trichloroethylene Metabolism in Perfused Rat Liver : A study investigating the effect of ethanol on trichloroethylene metabolism in perfused rat liver revealed a significant shift in trichloroethylene metabolism in the presence of ethanol. This shift, from oxidation to reduction, suggests a role of this compound in mediating hepatic intracellular oxidation-reduction states, impacting the metabolism of certain compounds (Watanabe et al., 1998).

Ethanol-Related Behavioral and Neurological Studies

- Assessing Appetitive and Consummatory Phases of Ethanol Self-Administration in Mice : The study utilized a modified operant protocol to delineate consummatory and appetitive phases of ethanol consumption in mice. It confirmed the involvement of mGlu5 receptors in both phases, indicating a possible influence of this compound in these processes, potentially offering insights into drug-seeking behavior and therapeutic interventions (Cowen et al., 2006).

Orientations Futures

While specific future directions for “2-(2-Chloropyridin-4-YL)ethanol” were not found in the search results, pyridine compounds are of significant interest in various fields, including medicinal chemistry. They are known to exhibit diverse types of biological and pharmaceutical activities, suggesting potential future research directions .

Mécanisme D'action

Mode of Action

It’s worth noting that related compounds have been found to exhibit a double mode of action; at a micromolar concentration they act as cytokinin oxidase/dehydrogenase inhibitors (ckx), thus having an inhibitory effect on degradation of natural cytokinins .

Pharmacokinetics

The pharmacokinetic properties of 2-(2-Chloropyridin-4-YL)ethanol, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown

Analyse Biochimique

Biochemical Properties

2-(2-Chloropyridin-4-YL)ethanol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a selective inhibitor for lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of extracellular matrix elements . The interaction between this compound and LOXL2 is crucial for its biochemical activity, as it inhibits the enzyme’s function, thereby affecting the structural integrity of the extracellular matrix.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to significantly decrease cell-matrix adhesion capacity, migration, and invasion capabilities of certain cancer cells . This compound also affects the expression of genes involved in cell signaling pathways, such as the ITGB1/FAK/SRC signaling pathway, which plays a role in cell adhesion and migration .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. As a selective inhibitor of LOXL2, it binds to the enzyme and prevents its activity, leading to changes in the extracellular matrix and affecting cell behavior . Additionally, this compound influences gene expression by modulating the stability of mRNA transcripts, thereby altering the levels of specific proteins involved in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the inhibition of LOXL2 by this compound leads to sustained changes in cell behavior, including reduced proliferation and migration of cancer cells . These effects are maintained over extended periods, indicating the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits LOXL2 activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to tissues and organs. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may lead to the formation of metabolites that can further affect cellular processes. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The efficient transport and distribution of this compound are essential for its effectiveness in biochemical reactions and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in various applications.

Propriétés

IUPAC Name |

2-(2-chloropyridin-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-5-6(2-4-10)1-3-9-7/h1,3,5,10H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPLLPCQEXIZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693601 | |

| Record name | 2-(2-Chloropyridin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206247-86-0 | |

| Record name | 2-(2-Chloropyridin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate](/img/structure/B1423695.png)

![7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1423697.png)

![7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423705.png)

![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)